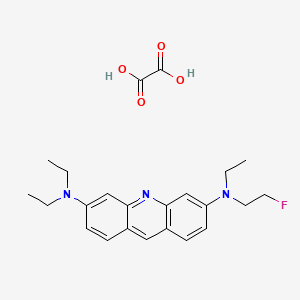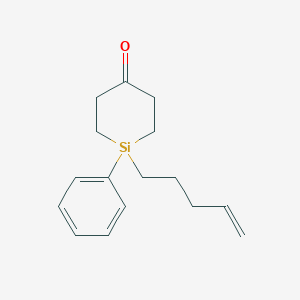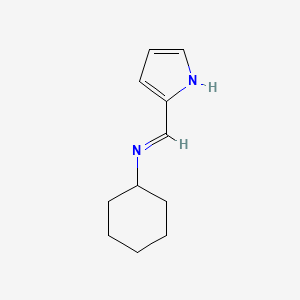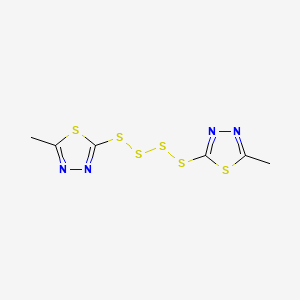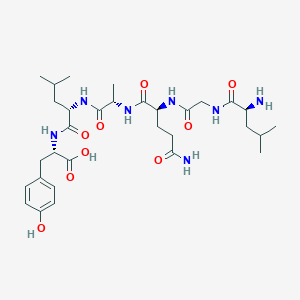
L-Leucylglycyl-L-glutaminyl-L-alanyl-L-leucyl-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucylglycyl-L-glutaminyl-L-alanyl-L-leucyl-L-tyrosine is a peptide compound composed of the amino acids leucine, glycine, glutamine, alanine, and tyrosine. This compound is an intermediate in the synthesis of semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucylglycyl-L-glutaminyl-L-alanyl-L-leucyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC in the presence of a base such as DIPEA.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Industrial Production Methods
Industrial production of this peptide involves scaling up the SPPS process. This requires precise control of reaction conditions to ensure high purity and yield. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices.
Chemical Reactions Analysis
Types of Reactions
L-Leucylglycyl-L-glutaminyl-L-alanyl-L-leucyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino groups can undergo acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Dityrosine.
Reduction: Free thiols.
Substitution: Acylated or alkylated peptides.
Scientific Research Applications
L-Leucylglycyl-L-glutaminyl-L-alanyl-L-leucyl-L-tyrosine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: As an intermediate in the synthesis of semaglutide, it is crucial for developing treatments for type 2 diabetes.
Industry: Used in the production of therapeutic peptides and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of L-Leucylglycyl-L-glutaminyl-L-alanyl-L-leucyl-L-tyrosine involves its role as an intermediate in the synthesis of semaglutide. Semaglutide mimics the action of GLP-1, a hormone that stimulates insulin secretion and inhibits glucagon release, thereby lowering blood glucose levels. The peptide interacts with the GLP-1 receptor, activating intracellular signaling pathways that enhance insulin secretion .
Comparison with Similar Compounds
Similar Compounds
Semaglutide: A GLP-1 receptor agonist used in diabetes treatment.
Sermorelin: A synthetic peptide that stimulates growth hormone release.
Uniqueness
L-Leucylglycyl-L-glutaminyl-L-alanyl-L-leucyl-L-tyrosine is unique due to its specific sequence and role as an intermediate in semaglutide synthesis. Unlike other peptides, it is tailored for the production of a specific therapeutic agent, highlighting its importance in medicinal chemistry .
Properties
CAS No. |
646027-02-3 |
|---|---|
Molecular Formula |
C31H49N7O9 |
Molecular Weight |
663.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C31H49N7O9/c1-16(2)12-21(32)28(43)34-15-26(41)36-22(10-11-25(33)40)29(44)35-18(5)27(42)37-23(13-17(3)4)30(45)38-24(31(46)47)14-19-6-8-20(39)9-7-19/h6-9,16-18,21-24,39H,10-15,32H2,1-5H3,(H2,33,40)(H,34,43)(H,35,44)(H,36,41)(H,37,42)(H,38,45)(H,46,47)/t18-,21-,22-,23-,24-/m0/s1 |
InChI Key |
VGYXJPZEUYNGGB-NHKCCNDQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


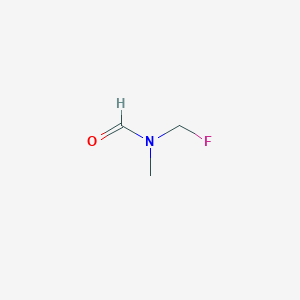
![4-hydroxy-3-[N-[3-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]phenyl]-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12580320.png)
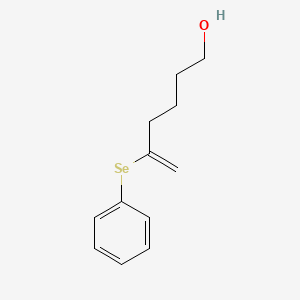
![2,4-Thiazolidinedione, 5-[(4-chlorophenyl)methylene]-3-ethyl-](/img/structure/B12580337.png)

![Acetamide,N-(2-chlorophenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12580347.png)
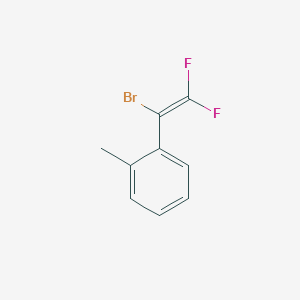

![9,9-Di([1,1'-biphenyl]-4-yl)-9H-fluorene](/img/structure/B12580365.png)
